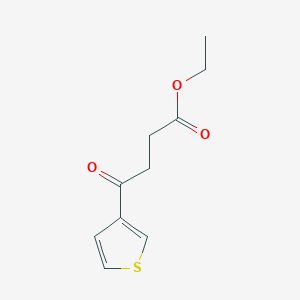

Ethyl 4-oxo-4-(3-thienyl)butyrate

Descripción general

Descripción

Ethyl 4-oxo-4-(3-thienyl)butyrate (EO-TB) is a synthetic compound that has a wide range of applications in scientific research. It is a thiophene-based compound that has been used in various areas of study, including in vivo and in vitro applications, as well as drug development and clinical trials. EO-TB is a versatile compound that has been used for a variety of biochemical and physiological studies, and it has been found to have a wide range of biological activities.

Aplicaciones Científicas De Investigación

Inhibition of Blood Platelet Aggregation

Studies on alkyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrates, including compounds related to Ethyl 4-oxo-4-(3-thienyl)butyrate, have shown inhibitory activity against blood platelet aggregation. Ethyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrate, a related compound, was found to have potent inhibitory activity (Nishi et al., 1983).

Synthesis of 2H-pyran-2-one Compounds

The reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, closely related to this compound, led to the synthesis of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, showcasing the potential of these compounds in organic synthesis (Gelmi & Pocar, 1992).

Marine Fungal Compound Isolation

Continuous research on the ethyl acetate extract of the fermentation broth of marine fungus Penicillium sp. has led to the purification of new compounds, indicating the potential of this compound and related compounds in discovering novel marine-derived substances (Wu et al., 2010).

Improved Synthesis Techniques

Research on improved synthesis methods for 4-oxo-4H-pyran-2,5-dicarboxylate, closely related to this compound, has yielded derivatives with potentially significant applications in various fields of chemistry (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

Regioselective Synthesis of Pyridine Derivatives

Ethyl 4,4,4-trifluoro-3-oxo-butyrate, similar to this compound, was used in the synthesis of pyridine derivatives, showcasing the versatility of these compounds in the synthesis of complex organic structures (Yang et al., 2013).

Anti-Tumor Activity

Ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, structurally related to this compound, were prepared and showed potent anti-tumor activity, particularly against HeLa cells (Wang et al., 2011).

Photovoltaic Properties in Organic-Inorganic Photodiode Fabrication

4H-pyrano[3,2-c]quinoline derivatives, related to this compound, have been studied for their photovoltaic properties, indicating the potential application of these compounds in the development of photodiode devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Enzyme Synthesis and Activity Enhancement

Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate, similar to this compound, has been used in the synthesis of new compounds that significantly increased the reactivity of cellobiase, showing the application in enzyme activity enhancement (Abd & Awas, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-oxo-4-thiophen-3-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-2-13-10(12)4-3-9(11)8-5-6-14-7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOHAAXPWQOPDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641866 | |

| Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473693-79-7 | |

| Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.